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Compound of Interest

6-Bromo-4-hydroxyquinolin-2(1H)-
Compound Name:
one

Cat. No.: B1527584

An In-depth Technical Guide to 6-Bromo-4-
hydroxyquinolin-2(1H)-one
Introduction: Unveiling a Core Heterocyclic Scaffold

6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS No. 54675-23-9) is a halogenated derivative of
the 4-hydroxyquinolin-2-one scaffold.[1][2] This class of compounds is of significant interest in
medicinal chemistry and materials science due to the quinoline core, a privileged structure
found in numerous pharmacologically active agents.[3] The presence of the bromine atom at
the C6 position, combined with the hydroxyl and ketone functionalities, provides multiple
reactive sites for synthetic diversification, making it a valuable intermediate in the development
of novel therapeutics and functional organic materials.[2][4]

A crucial chemical feature of this molecule is its existence in a tautomeric equilibrium between
the keto (amide) form, 6-Bromo-4-hydroxyquinolin-2(1H)-one, and the enol (iminol) form, 6-
Bromoquinoline-2,4-diol.[1][5] While the keto form generally predominates in the solid state and
in many solvents, understanding this equilibrium is fundamental to predicting its reactivity and
intermolecular interactions.
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Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in
research and development, dictating its handling, solubility, and pharmacokinetic potential. The
key properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one are summarized below.
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Property Value Source(s)
CAS Number 54675-23-9 [1][4][6]
Molecular Formula CoHeBrNO2 [11121[7]
Molecular Weight 240.05 g/mol [11[7]
Physical Form Solid [5]

Melting Point 211-212 °C [2][6]

Boiling Point (Predicted)

451.3+45.0°C

[2][6]

Density (Predicted) 1.801 + 0.06 g/cm?3 [2][6]
Very slightly soluble (0.17 g/L
Solubility Y SIgmY ( J [7]
at 25 °C)
pKa (Predicted) 450+ 1.00 [21[61[7]
Topological Polar Surface Area  49.3 A2 [1][7]
Hydrogen Bond Donor Count 2 [7]
Hydrogen Bond Acceptor
ydrog p 5 [7]

Count

Storage Conditions

Sealed in dry, Room
Temperature

[5]16]

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical synthesis. The following section details the

characteristic spectroscopic data used to identify and verify the integrity of 6-Bromo-4-

hydroxyquinolin-2(1H)-one.

Proton Nuclear Magnetic Resonance (*H NMR)

The *H NMR spectrum provides a definitive fingerprint of the molecule's proton environment.

The spectrum, typically run in DMSO-ds, reveals key structural information.

e 1H NMR (400 MHz, DMSO-ds) & (ppm):
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[e]

7.85 (d, J=2.20 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is
split only by the proton at C7, resulting in a small meta-coupling constant.

o 7.65 (dd, J=8.79, 2.20 Hz, 1H): This doublet of doublets is assigned to the proton at the
C7 position. It exhibits a large ortho-coupling (J=8.79 Hz) with the C8 proton and a smaller
meta-coupling (J=2.20 Hz) with the C5 proton.

o 7.21 (d, J=8.79 Hz, 1H): This doublet represents the proton at the C8 position, showing a
characteristic ortho-coupling to the C7 proton.

o 5.75 (s, 1H): This singlet is attributed to the vinyl proton at the C3 position. Its isolated
nature (no adjacent protons) results in a singlet peak.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution characteristic of a
bromine-containing compound.

e MS (ESI+): m/z 241.91 [M+H]*.[8]

« |sotopic Pattern: A critical validation point is the presence of two major peaks of nearly equal
intensity ([M+H]* and [M+2+H]*) separated by 2 m/z units. This pattern is the signature of
the naturally occurring isotopes of bromine (7°Br and 8!Br), providing unambiguous evidence
of the compound's elemental composition.

Synthetic Strategy: A Validated Protocol

The synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one is reliably achieved via a thermal
cyclization of an N-aryl malonamic acid intermediate. This approach is robust and commonly
cited in the literature.[4][8]

Rationale for Experimental Design

The chosen synthetic pathway leverages readily available starting materials, 4-bromoaniline
and a malonic acid equivalent like 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[4][8]
The key transformation is an intramolecular Friedel-Crafts-type acylation, which requires a
strong dehydrating agent and heat. Eaton's reagent (a solution of phosphorus pentoxide in
methanesulfonic acid) or polyphosphoric acid (PPA) are highly effective for this cyclization, as
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they promote the necessary condensation by activating the carboxylic acid and acting as a

non-nucleophilic acid catalyst.[8] The final precipitation in water is a classic workup step to

isolate the water-insoluble organic product from the acidic reaction medium.

Experimental Workflow

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-4-hydroxyquinolin-2(1H)-one.

Step-by-Step Protocol

Intermediate Formation: In a suitable reaction vessel, combine 4-bromoaniline (1.0 eq) and
2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq). Heat the mixture for approximately 1.5 hours.
Upon cooling, the intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is formed.
The acetone by-product can be removed under vacuum.[4][8]

Cyclization: To the solid intermediate, add Eaton's Reagent or Polyphosphoric Acid (PPA)
(e.g., ~10g PPA per 0.7g of intermediate). Heat the resulting mixture to 70-120°C under an
inert atmosphere (e.g., argon) overnight.[8]

Isolation: After cooling to room temperature, carefully pour the reaction mixture onto ice. A
precipitate will form.[4][8]

Purification: Collect the solid precipitate by filtration. Wash the solid thoroughly with water to
remove residual acid, followed by a wash with ethanol to remove organic impurities. Dry the
resulting solid under vacuum to yield the title compound.[4][8]

Reactivity and Applications in Drug Discovery

6-Bromo-4-hydroxyquinolin-2(1H)-one serves primarily as a versatile chemical building

block.[2] Its utility stems from several key reactive sites:
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e Aromatic Bromine (C6): The bromo-substituent is a prime handle for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows
for the introduction of a wide array of aryl, alkyl, and amino groups, enabling the synthesis of
complex molecular libraries for screening.

e Phenolic Hydroxyl (C4): The hydroxyl group can be alkylated or acylated to generate ethers
and esters, which can modulate the compound's solubility and hydrogen-bonding
capabilities. It can also be converted to a triflate, another excellent leaving group for cross-
coupling reactions.

o Lactam NH (N1): The nitrogen atom can be alkylated or arylated, providing another vector for
structural diversification.

Given that the quinoline framework is central to many biologically active compounds, this
intermediate is a valuable starting point for synthesizing analogs of anticancer, antimicrobial,
and anti-inflammatory agents.[3]

Conclusion

6-Bromo-4-hydroxyquinolin-2(1H)-one is a well-characterized and synthetically accessible
intermediate. Its defined physicochemical properties, predictable spectroscopic profile, and
multiple points for chemical modification make it a highly valuable scaffold for researchers in
organic synthesis and medicinal chemistry. The robust synthesis and potential for diverse
functionalization ensure its continued relevance in the exploration of novel chemical space for
drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.researchgate.net/figure/1-H-NMR-spectra-of-6-bromo-1-2-3-4-tetrahydroquinoline-2-top-starting-material-and_fig1_333759465
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22570747.htm
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f5b38?context=bbe
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB22570747.htm?N=China
https://www.guidechem.com/encyclopedia/6-bromo-4-hydroxyquinolin-2-1h-dic604937.html
https://www.chemicalbook.com/synthesis/6-bromo-4-hydroxyquinolin-2-1h-one.htm
https://www.benchchem.com/product/b1527584#physical-and-chemical-properties-of-6-bromo-4-hydroxyquinolin-2-1h-one
https://www.benchchem.com/product/b1527584#physical-and-chemical-properties-of-6-bromo-4-hydroxyquinolin-2-1h-one
https://www.benchchem.com/product/b1527584#physical-and-chemical-properties-of-6-bromo-4-hydroxyquinolin-2-1h-one
https://www.benchchem.com/product/b1527584#physical-and-chemical-properties-of-6-bromo-4-hydroxyquinolin-2-1h-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1527584?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

